N-((5-((2-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide

Description

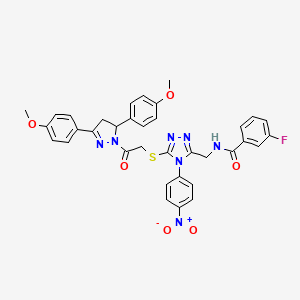

This compound features a hybrid heterocyclic scaffold comprising a 4,5-dihydro-1H-pyrazole core linked via a thioether bridge to a 1,2,4-triazole ring. The pyrazole moiety is substituted with 3,5-bis(4-methoxyphenyl) groups, while the triazole bears a 4-nitrophenyl substituent. A 3-fluorobenzamide group is appended to the triazole via a methylene bridge. This structural complexity confers unique electronic and steric properties, distinguishing it from simpler triazole or pyrazole derivatives.

Properties

IUPAC Name |

N-[[5-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H30FN7O6S/c1-48-28-14-6-22(7-15-28)30-19-31(23-8-16-29(49-2)17-9-23)42(40-30)33(44)21-50-35-39-38-32(20-37-34(45)24-4-3-5-25(36)18-24)41(35)26-10-12-27(13-11-26)43(46)47/h3-18,31H,19-21H2,1-2H3,(H,37,45) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKURWCHCTTZLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)[N+](=O)[O-])CNC(=O)C5=CC(=CC=C5)F)C6=CC=C(C=C6)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H30FN7O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

695.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological activities.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity:

- Pyrazole ring : Known for various pharmacological properties.

- Triazole moiety : Often associated with antifungal and anticancer activities.

- Fluorobenzamide group : Enhances lipophilicity and may improve bioavailability.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing primarily on its anticancer and anti-inflammatory properties.

Anticancer Activity

Research indicates that the compound exhibits significant anticancer activity against various cancer cell lines. The following table summarizes key findings from recent studies:

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 (breast cancer) | 0.08 | EGFR inhibition | |

| A549 (lung cancer) | 0.07 | Tubulin polymerization inhibition | |

| HIV-1 | N/A | Viral replication inhibition |

The compound's mechanism of action appears to involve the inhibition of key enzymes and pathways associated with cancer cell proliferation. For instance, the pyrazole derivative has shown to inhibit tubulin polymerization, a critical process for mitosis in cancer cells .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can stabilize human red blood cell membranes and inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response:

| Study Reference | Inflammatory Model | Effectiveness (IC50) |

|---|---|---|

| HRBC membrane stabilization | 100 µg | |

| COX inhibition | 3.8 nM |

These findings suggest that the compound could be beneficial in treating inflammatory diseases by modulating the COX pathway and stabilizing cellular membranes.

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Breast Cancer Treatment : A study involving MCF-7 cells showed that treatment with this compound resulted in a significant reduction in cell viability compared to controls. The IC50 value indicated potent cytotoxicity.

- Inflammatory Response Modulation : In a model of induced inflammation using HRBCs, the compound significantly reduced hemolysis, suggesting protective effects on cell membranes during inflammatory responses.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing pyrazole and triazole derivatives exhibit promising anticancer properties. For example, studies have shown that similar compounds can inhibit tubulin polymerization, a critical process in cancer cell division . The incorporation of the triazole moiety in this compound suggests potential efficacy against various cancer cell lines.

Antimicrobial Properties

The triazole ring is recognized for its antifungal activity. Compounds similar to the one have been tested against various pathogens, demonstrating significant antimicrobial effects. This suggests that the compound may also possess similar properties, making it a candidate for further investigation in treating fungal infections .

Anti-inflammatory Effects

Compounds with pyrazole structures have been documented to exhibit anti-inflammatory effects. The presence of the methoxyphenyl group may contribute to this activity by modulating inflammatory pathways. Research into related compounds has shown their ability to reduce inflammation in preclinical models .

Synthesis and Evaluation of Related Compounds

- Study on Pyrazole Derivatives : A study synthesized various pyrazole derivatives and evaluated their anticancer activity against several cell lines. The results indicated that modifications to the pyrazole ring significantly affected biological activity, highlighting the importance of structural variations in drug design .

- Triazole-Based Antifungal Agents : Research focused on triazole derivatives demonstrated their effectiveness against Candida species, with some compounds showing lower MIC values compared to established antifungal agents. This emphasizes the potential of triazole-containing compounds in developing new antifungal therapies .

Structure-Activity Relationship (SAR)

The SAR analysis of similar compounds has revealed that specific substitutions on the pyrazole and triazole rings can enhance biological activity. For instance, the introduction of electron-withdrawing groups like nitro or halogens has been shown to increase potency against cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Frameworks

The target compound shares structural motifs with several analogs (Table 1):

Key Observations :

- The pyrazole-triazole hybrid in the target compound is rare compared to simpler triazole-thiones (e.g., ’s [7–9]) or pyrazole-carbothioamides ().

- The 4-nitrophenyl group in the target compound enhances electron deficiency compared to sulfonyl or methoxy substituents in analogs .

Spectral Characteristics (Table 2)

Key Observations :

- The absence of a C=S stretch in the target’s IR spectrum (due to thioether formation) distinguishes it from thione-containing analogs like [4–6].

- The 3-fluorobenzamide group in the target would show deshielded aromatic protons (~7.5–8.5 ppm) compared to methoxy signals (~3.8 ppm) in V025-8110.

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups :

- The 4-nitrophenyl and 3-fluoro groups in the target compound increase polarity and may reduce solubility in apolar solvents compared to methoxy-rich analogs (e.g., V025-8110).

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

The compound’s synthesis involves multi-step reactions, including thioether formation, triazole/pyrazole cyclization, and benzamide coupling. Key steps include:

- Thiol-alkylation : Reacting 2-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl bromide with a thiol-containing triazole intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

- Triazole functionalization : Use of Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 4-nitrophenyl group .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) and recrystallization (ethanol/water) to achieve >95% purity . Yield optimization requires precise stoichiometric control (e.g., 1.2 equivalents of bromoacetyl intermediates) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are critical for structural confirmation?

- X-ray crystallography : Resolves diastereomeric configurations (e.g., chair conformations of the 4,5-dihydropyrazole ring) and validates hydrogen bonding between the fluorobenzamide and triazole groups .

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for nitrophenyl; methoxy singlet at δ 3.8 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 732.2152) with <2 ppm error .

Q. How can researchers assess the compound’s stability under physiological conditions?

- pH stability assays : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

- Light/thermal stability : Expose to UV (254 nm) and 40–60°C for 48 hours. LC-MS identifies photooxidation products (e.g., nitro group reduction or demethylation) .

Advanced Research Questions

Q. How do computational methods aid in predicting reaction mechanisms and regioselectivity?

- DFT calculations : Model transition states for triazole formation (e.g., activation energy of ~25 kcal/mol for nitrophenyl incorporation) .

- Molecular docking : Predict binding affinities to biological targets (e.g., kinase inhibition via fluorobenzamide interactions with ATP-binding pockets) .

- ICReDD’s workflow : Combine quantum mechanics (QM) and machine learning to optimize reaction conditions (e.g., solvent polarity effects on thioether yields) .

Q. How should researchers resolve contradictions in biological activity data?

- Dose-response validation : Replicate assays (e.g., IC₅₀ for antiproliferative activity) across ≥3 cell lines (e.g., HeLa, MCF-7) with standardized protocols .

- Off-target profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to distinguish specific vs. nonspecific inhibition .

- Metabolite analysis : Identify active metabolites via liver microsome incubation and UPLC-QTOF-MS .

Q. What strategies enhance structure-activity relationship (SAR) studies for this scaffold?

- Fragment-based design : Replace the 4-nitrophenyl group with electron-deficient aromatics (e.g., 3-cyanophenyl) to modulate solubility/logP .

- Bioisosteric substitution : Swap the fluorobenzamide with trifluoromethylbenzamide to improve metabolic stability .

- Crystallographic SAR : Correlate pyrazole ring puckering (from X-ray data) with conformational rigidity and target engagement .

Q. How can AI-driven experimental design reduce trial-and-error in process optimization?

- Active learning algorithms : Prioritize reaction parameters (e.g., temperature, catalyst loading) using Bayesian optimization .

- High-throughput robotics : Screen 96-well plates with varying equivalents of reagents to identify optimal stoichiometry .

- Feedback loops : Integrate failed reaction data into neural networks to refine predictive models (e.g., yield prediction accuracy >85%) .

Methodological Notes

- Data contradiction : Conflicting bioactivity results often arise from assay variability (e.g., serum concentration in cell culture). Normalize data using Z-score transformations and include positive controls (e.g., doxorubicin) .

- Stereochemical control : Chiral HPLC (Chiralpak IA column) resolves enantiomers during pyrazole ring formation, critical for reproducible pharmacology .

- Scale-up challenges : Use continuous-flow reactors for exothermic steps (e.g., thioether formation) to mitigate thermal degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.